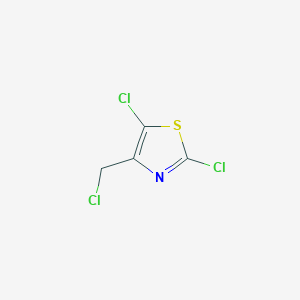

2,5-Dichloro-4-chloromethylthiazole

Description

2,5-Dichloro-4-chloromethylthiazole (CAS: N/A) is a halogenated heterocyclic compound featuring a thiazole core substituted with chlorine atoms at positions 2 and 5 and a chloromethyl group at position 3. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2,5-dichloro-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)9-4(7)8-2/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRULVQBZCDYZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : 2,5-Dichloro-4-chloromethylthiazole serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting antifungal, antibacterial, and anticancer activities. Research has shown that derivatives of this compound exhibit significant biological activities, making it an essential component in drug design and development .

- Antimicrobial Activity : Studies have demonstrated that compounds derived from this compound exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This has led to its exploration in developing new antibiotics and antifungal agents .

- Anticancer Research : The compound has also been investigated for its anticancer potential. Various derivatives have shown selective cytotoxicity against cancer cell lines, indicating their promise as anticancer agents. For example, certain thiazole derivatives have been reported to possess significant activity against human lung adenocarcinoma cells .

Agricultural Applications

- Agrochemicals : In agriculture, this compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated structure enhances its efficacy as a pesticide by improving its stability and activity against pests .

- Crop Protection : The compound's role as a bactericide in crop protection has been documented, where it contributes to the development of effective agricultural solutions to combat plant pathogens .

Industrial Applications

- Chemical Intermediates : Beyond its pharmaceutical and agricultural applications, this compound is used as an intermediate in the production of various industrial chemicals and dyes. Its unique chemical properties make it valuable in synthetic organic chemistry .

Case Studies

- Antimicrobial Activity Study : A study conducted on various thiazole derivatives derived from this compound revealed that certain compounds exhibited inhibition zones ranging from 6 to 25 mm against multiple bacterial strains including E. coli and S. aureus. This underscores the potential for developing new antimicrobial agents based on this scaffold .

- Anticancer Screening : In another research initiative focusing on anticancer properties, several derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma). Compounds demonstrated IC50 values significantly lower than standard treatments like cisplatin, indicating their potential for further development .

- Agrochemical Efficacy : A patent document discusses the use of thiazole derivatives in crop protection formulations that have shown effectiveness against specific plant pathogens, reinforcing the compound's utility in agricultural applications .

Mechanism of Action

2,5-Dichloro-4-chloromethylthiazole is compared with other similar thiazole derivatives, such as 2,4-dichlorothiazole and 2-chloro-4-(chloromethyl)thiazole. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of chlorine atoms and the chloromethyl group, which can influence its reactivity and biological properties.

Comparison with Similar Compounds

Heterocyclic Core Differences

- Thiazole vs. Triazole/Benzoxazole : The thiazole core in the target compound differs from the triazole derivatives in and . Thiazoles exhibit moderate aromaticity due to sulfur’s electronegativity, while triazoles (with three nitrogen atoms) are more polar and capable of hydrogen bonding, influencing their pharmacokinetic profiles .

Substituent Effects

- Chloromethyl vs. The C-Cl IR stretch in (702 cm⁻¹) aligns with typical aromatic C-Cl vibrations, suggesting similar electronic environments in the target compound .

Q & A

Q. What are the optimized synthetic pathways for 2,5-dichloro-4-chloromethylthiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole derivatives often involves cyclization or substitution reactions. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization (water-ethanol) is a common approach . Key variables include:

- Solvent choice : DMSO enhances reactivity but may require extended reflux times.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation with aldehydes .

- Temperature : Prolonged reflux improves cyclization but risks decomposition.

| Reaction Condition | Impact on Yield | Reference |

|---|---|---|

| DMSO, 18h reflux | 65% | |

| Ethanol, 4h reflux | Moderate (~50%) |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, C=S at ~1243 cm⁻¹) .

- NMR : ¹H-NMR detects aromatic protons (δ 6.86–7.26 ppm) and methyl groups (δ 2.59 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., M+1 at 419 for analogous thiazoles) .

- Elemental Analysis : Validate purity (e.g., %C, %H, %N deviations <0.5%) .

Q. How can researchers mitigate byproduct formation during purification?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., water-ethanol) to improve crystal purity .

- Column Chromatography : Separate halogenated byproducts using silica gel and gradient elution.

- Distillation under reduced pressure : Effective for volatile impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The chloromethyl group is highly electrophilic, enabling SN2 reactions. Computational studies (e.g., DFT with B3LYP functional) reveal:

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional selection : B3LYP (Becke 3-parameter + Lee-Yang-Parr) accurately calculates atomization energies (avg. error ±2.4 kcal/mol) .

- Basis sets : 6-31G* captures halogen bonding and hyperconjugation effects.

- Applications : Predict reaction barriers, UV-Vis spectra, and electrostatic potential maps for drug design .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

Methodological Answer:

- Dose-response curves : Differentiate true activity from assay artifacts (e.g., cytotoxicity at high concentrations) .

- In silico screening : Validate targets via molecular docking (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Meta-analysis : Compare datasets across studies to identify outliers or protocol variability .

Q. How do structural modifications influence the biological activity of this compound analogs?

Methodological Answer:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but reduce solubility .

- Heterocyclic fusion : Triazole or pyrazole rings improve metabolic stability (e.g., compound 15 in ).

- Pharmacophore mapping : Optimize steric and electronic parameters for target binding .

Data Contradiction Analysis

Example : Conflicting reports on reaction yields for thiazole synthesis.

Resolution Steps :

Replicate conditions : Ensure identical solvent, temperature, and catalyst usage .

Characterize intermediates : Use HPLC or GC-MS to detect unreacted precursors.

Statistical analysis : Apply ANOVA to identify significant variables (e.g., reflux time > solvent choice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.